molecular formula C17H24N2O3 B13891491 N-[4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyphenyl]formamide

N-[4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyphenyl]formamide

Cat. No.: B13891491
M. Wt: 304.4 g/mol
InChI Key: HCIRWLNPNXCGPY-UHFFFAOYSA-N
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Description

N-[4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyphenyl]formamide is a complex organic compound with a unique structure that includes a pyridine ring, a methoxy group, and a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyphenyl]formamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction using reagents such as methyl iodide.

    Attachment of the Formamide Group: The formamide group is attached through a formylation reaction, often using formic acid or formamide as the reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyphenyl]formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and formamide groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-[4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyphenyl]formamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyphenyl]formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyphenyl]formamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

N-[4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyphenyl]formamide

InChI

InChI=1S/C17H24N2O3/c1-12(2)22-16-9-13(5-6-15(16)18-11-20)14-7-8-19(3)10-17(14)21-4/h5-6,9,11-12H,7-8,10H2,1-4H3,(H,18,20)

InChI Key

HCIRWLNPNXCGPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C2=C(CN(CC2)C)OC)NC=O

Origin of Product

United States

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